molecular formula C18H14Cl2N4O2S3 B11667662 2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 313499-39-7

2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No.: B11667662
CAS No.: 313499-39-7
M. Wt: 485.4 g/mol
InChI Key: JHDHFIPTMGJXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the sulfanyl and chloroanilino groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloroanilino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
  • 2-((4-[(4-([2-(3-chloroanilino)-2-oxoethyl]sulfanyl)phenyl)sulfanyl]phenyl)sulfanyl)-N-(3-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide stands out due to its specific structural features and chemical properties

Properties

CAS No.

313499-39-7

Molecular Formula

C18H14Cl2N4O2S3

Molecular Weight

485.4 g/mol

IUPAC Name

2-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C18H14Cl2N4O2S3/c19-11-1-5-13(6-2-11)21-15(25)9-27-17-23-18(29-24-17)28-10-16(26)22-14-7-3-12(20)4-8-14/h1-8H,9-10H2,(H,21,25)(H,22,26)

InChI Key

JHDHFIPTMGJXPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.